molecular formula C5H10N2OS B3056203 N-Carbamothioylisobutyramide CAS No. 6965-58-8

N-Carbamothioylisobutyramide

Cat. No.: B3056203
CAS No.: 6965-58-8
M. Wt: 146.21 g/mol
InChI Key: QDAGIMDDJUTAFV-UHFFFAOYSA-N
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Description

N-Carbamothioylisobutyramide is an organic compound with the molecular formula C5H10N2OS and a molecular weight of 146.21 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

N-carbamothioyl-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS/c1-3(2)4(8)7-5(6)9/h3H,1-2H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAGIMDDJUTAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393598
Record name N-Carbamothioyl-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6965-58-8
Record name N-(Aminothioxomethyl)-2-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6965-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 69209
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Record name NSC69209
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Record name N-Carbamothioyl-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-carbamothioyl-2-methylpropanamide
Source European Chemicals Agency (ECHA)
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Carbamothioylisobutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-Carbamothioylisobutyramide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-Carbamothioylisobutyramide can be compared with other similar compounds, such as:

  • N-Carbamothioylacetamide
  • N-Carbamothioylpropionamide
  • N-Carbamothioylbutyramide

These compounds share similar structural features but differ in their specific chemical properties and applications. This compound is unique due to its specific molecular structure, which imparts distinct reactivity and biological activity .

Biological Activity

N-Carbamothioylisobutyramide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound, with the chemical formula C5H10N2OSC_5H_{10}N_2OS, is characterized by its unique structural features that contribute to its biological activities. It is primarily utilized as a building block in organic synthesis and has been investigated for its role in various chemical reactions .

Biological Activities

1. Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

2. Anticancer Properties:
The compound has shown promise in anticancer studies, where it appears to induce apoptosis in cancer cells. This effect may be mediated through the modulation of signaling pathways related to cell survival and proliferation.

3. Other Biological Activities:
Preliminary studies suggest potential anti-inflammatory and antioxidant properties, although more research is needed to fully elucidate these effects .

This compound's biological effects are believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, leading to disrupted signaling pathways.
  • Cell Cycle Arrest: By interfering with DNA replication and repair mechanisms, this compound can induce cell cycle arrest, particularly in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryPotentially reduces inflammation
AntioxidantScavenges free radicals

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial activity.

Case Study 2: Cancer Cell Line Study
A separate investigation assessed the effects of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with the compound led to a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, suggesting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.